![molecular formula C17H18N4O5S B2492166 7-methyl-N-[4-(methylsulfonyl)phenyl]-3-(pyrrolidin-1-ylcarbonyl)-1,8-naphthyridin-4-amine CAS No. 1251614-54-6](/img/structure/B2492166.png)
7-methyl-N-[4-(methylsulfonyl)phenyl]-3-(pyrrolidin-1-ylcarbonyl)-1,8-naphthyridin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "7-methyl-N-[4-(methylsulfonyl)phenyl]-3-(pyrrolidin-1-ylcarbonyl)-1,8-naphthyridin-4-amine" is of interest in the realm of medicinal chemistry due to its structural complexity and potential biological activity. Its synthesis, structure, and properties are crucial for understanding its chemical behavior and potential applications in various fields, excluding direct drug use and dosage considerations.
Synthesis Analysis
The synthesis of related naphthyridine derivatives involves complex chemical reactions, including the synthesis of pyridonecarboxylic acids as antibacterial agents, showcasing the diversity of methods available for constructing the naphthyridine core structure (Egawa et al., 1984).
Molecular Structure Analysis
DFT calculations have been used to study the tautomerization and NLO properties of related naphthyridine compounds, providing insights into their molecular geometries, electronic properties, and energetics, which are essential for understanding the behavior of "this compound" (Wazzan & Safi, 2017).
Chemical Reactions and Properties
The reactivity of naphthyridine derivatives with various nucleophiles and reagents has been explored, highlighting their chemical versatility and the range of potential modifications that can be applied to the core structure for specific applications (Suzdalev et al., 2019).
Physical Properties Analysis
The study of related compounds provides valuable information on the physical properties, such as crystalline structure and luminescence, which can be correlated to the specific structural features of naphthyridine derivatives, offering insights into their physical characteristics and behavior (Han et al., 2017).
Chemical Properties Analysis
Exploring the chemical properties, including reactions with arylglyoxals leading to novel heterocycles, provides a foundation for understanding the reactivity and potential chemical applications of naphthyridine derivatives, including "this compound" (Jiang et al., 2014).
Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactivity
- The synthesis and evaluation of related naphthyridine derivatives, specifically focusing on their antibacterial activities, have been extensively studied. Compounds like 1-ethyl- and 1-vinyl-7-(3-amino-1-pyrrolidinyl)-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids have shown significant antibacterial potency, warranting further biological investigation (Egawa et al., 1984).
- Research into the coupling reactions of (hetero)aryl halides with sulfinic acid salts, facilitated by powerful ligands derived from proline and naphthalene amines, has opened new avenues for synthesizing pharmaceutically relevant (hetero)aryl methylsulfones (Ma et al., 2017).
- The reaction mechanisms of enamino ketones derived from acetylacetone and secondary amines like pyrrolidine with aryl isocyanates have been explored to understand the formation of various adducts and their tautomeric behaviors (Tsuge & Inaba, 1973).
Biological and Pharmacological Applications
- A detailed study on the synthesis and antimicrobial activity of tricyclic compounds, including tetrahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidines, revealed significant antibacterial and antifungal properties, indicating their potential in developing new antimicrobial agents (Mittal et al., 2011).
Material Science and Coordination Chemistry
- The coordination modes of naphthalene sulfonate and the configuration of flexible bis(pyridyl) ligands have been shown to influence the structure and luminescence of Cd(II) coordination compounds, highlighting the potential applications in material science and luminescent materials (Han et al., 2017).
Propiedades
IUPAC Name |
N-(3,5-dimethoxyphenyl)-2-(4-methyl-3,5-dioxopyridazino[4,5-b][1,4]thiazin-6-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O5S/c1-20-15(23)9-27-13-7-18-21(17(24)16(13)20)8-14(22)19-10-4-11(25-2)6-12(5-10)26-3/h4-7H,8-9H2,1-3H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYONSUQFCKFJOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CSC2=C1C(=O)N(N=C2)CC(=O)NC3=CC(=CC(=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

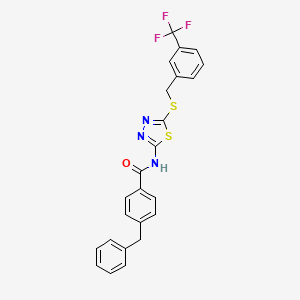

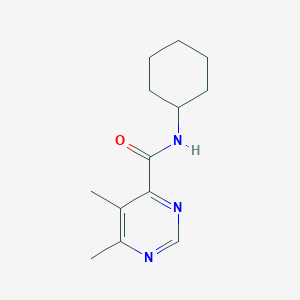
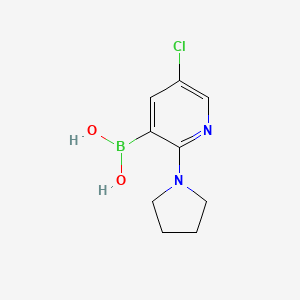
![(4-Chlorophenyl)-[4-(7-chloro-4-quinolinyl)-1-piperazinyl]methanone](/img/structure/B2492090.png)
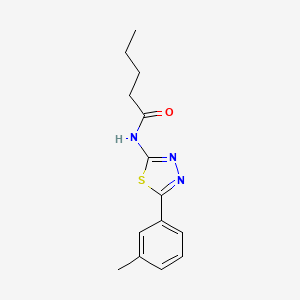
![2-[(4-phenyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methylsulfanyl]-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2492092.png)
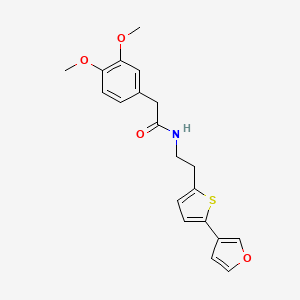

![N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B2492096.png)
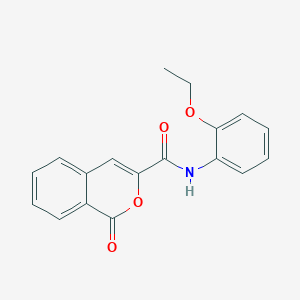
![N-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-1-methylpyrazole-4-sulfonamide](/img/structure/B2492101.png)
![3-Methyl-5-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]sulfonyl-1,3-benzoxazol-2-one](/img/structure/B2492104.png)
![4-[(4-fluorophenyl)sulfanyl]-1H-pyrazol-5-amine](/img/structure/B2492106.png)